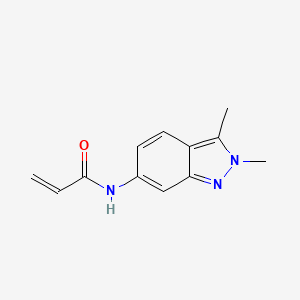![molecular formula C26H29ClN4O4S B2444543 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1330286-35-5](/img/structure/B2444543.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
カタログ番号:
B2444543
CAS番号:
1330286-35-5
分子量:
529.05
InChIキー:
JWVAQSCZGYCXMH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzothiazole ring (6-methylbenzo[d]thiazol-2-yl), and a morpholine ring (3-morpholinopropyl). These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its functional groups. The presence of the pyrrolidinone, benzothiazole, and morpholine rings would likely contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the pyrrolidinone ring could potentially undergo reactions at the carbonyl group, while the benzothiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar pyrrolidinone and morpholine rings could potentially influence the compound’s solubility .科学的研究の応用
Synthesis and Biological Activity
- Novel heterocyclic compounds were synthesized, including thiazolopyrimidines and oxadiazepines, with the aim of evaluating their analgesic and anti-inflammatory activities. These compounds demonstrated significant inhibitory activity and were compared with standard drugs like sodium diclofenac for their effectiveness (Abu‐Hashem et al., 2020).
Chemical Reactions and Derivatives
- Research on pyrimidine derivatives led to the synthesis of compounds involving thiazole and morpholine, exploring their reaction mechanisms and potential applications (Takamizawa et al., 1968).
Serotonin Receptor Antagonists
- Studies on benzamide derivatives bearing heteroalicyclic rings examined their serotonin-3 (5-HT3) receptor antagonistic activity. This research highlighted the potential of these compounds in modulating serotonin receptors, with implications for treating conditions related to serotonin dysregulation (Harada et al., 1995).
Anticancer Properties
- A series of benzamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies are crucial in the ongoing search for more effective cancer treatments (Ravinaik et al., 2021).
Antipsychotic Potential
- Research into heterocyclic carboxamides aimed at developing potential antipsychotic agents. These studies focused on their binding to dopamine and serotonin receptors, highlighting their potential use in psychiatric medication (Norman et al., 1996).
Antifungal Agents
- Synthesis of new benzamide derivatives with potential antifungal properties was explored. This research contributes to the development of new treatments for fungal infections (Narayana et al., 2004).
将来の方向性
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S.ClH/c1-18-3-8-21-22(17-18)35-26(27-21)29(12-2-11-28-13-15-34-16-14-28)25(33)19-4-6-20(7-5-19)30-23(31)9-10-24(30)32;/h3-8,17H,2,9-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAQSCZGYCXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid
Cat. No.: B2444462
CAS No.: 696627-31-3
2,2'-(1,3,5,7-tetraoxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,...
Cat. No.: B2444463
CAS No.: 467444-49-1
N-(3-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1...
Cat. No.: B2444465
CAS No.: 899754-58-6
YN968D1 free base
Cat. No.: B2444468
CAS No.: 1218779-75-9; 811803-05-1
顧客に最も人気
[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride
Cat. No.: B2444469
CAS No.: 26646-48-0; 313527-93-4
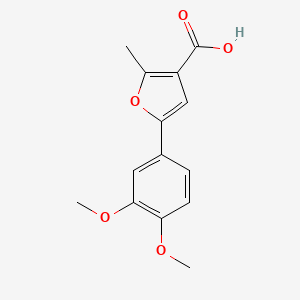
![2,2'-(1,3,5,7-tetraoxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-methylpentanoic acid)](/img/structure/B2444463.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444465.png)
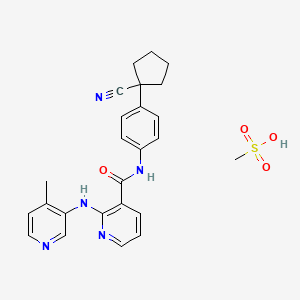
![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B2444469.png)
![3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2444470.png)

![3-allyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444474.png)

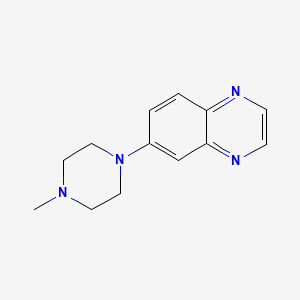
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2444480.png)
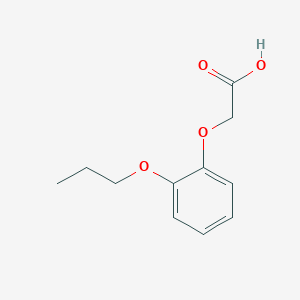
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444482.png)
